molecular formula C9H14Cl2FN3 B2633124 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride CAS No. 2155853-13-5

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride

Cat. No. B2633124
CAS RN: 2155853-13-5
M. Wt: 254.13
InChI Key: VNJSRXRVHLFIMV-UHFFFAOYSA-N
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Description

“1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 2155853-13-5 . It has a molecular weight of 254.13 . The compound is typically in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI Code for “1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride” is 1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9 (8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H .


Physical And Chemical Properties Analysis

“1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride” is a powder . Its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Fluorination Effects on Pharmacokinetics

A study by Van Niel et al. (1999) explored the effects of fluorination on the pharmacokinetic profiles of piperazine derivatives. They found that incorporating fluorine into ligands like 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride significantly reduced their pKa and improved oral absorption, although it did not uniformly predict oral bioavailability. This highlights the potential of fluorine-modified piperazines in enhancing drug properties (Van Niel et al., 1999).

Synthesis and Antimicrobial Activity

Babu et al. (2015) synthesized novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine derivatives, which included variants of 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride. These compounds showed promising antimicrobial activity against various bacterial and fungal strains, suggesting their potential in combating infectious diseases (Babu et al., 2015).

Applications in Neuroimaging

Research by García et al. (2014) on N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, closely related to 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride, showed its potential in neuroimaging. These compounds displayed high affinity for 5-HT1A receptors, suggesting their use in PET scans for studying neuropsychiatric disorders (García et al., 2014).

Antibacterial and Antifungal Properties

Chen et al. (2013) synthesized fluoroquinolone derivatives, including those with structures similar to 1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride. They discovered that these derivatives exhibited significant growth inhibition against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa, highlighting their potential as antibacterial agents (Chen et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-(3-fluoropyridin-4-yl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3.2ClH/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJSRXRVHLFIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridin-4-yl)piperazine dihydrochloride

CAS RN

2155853-13-5
Record name 1-(3-fluoropyridin-4-yl)piperazine dihydrochloride
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